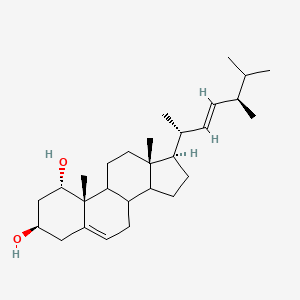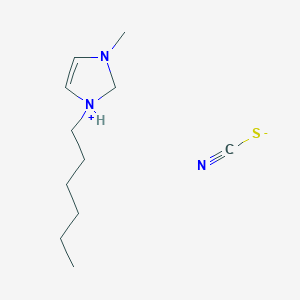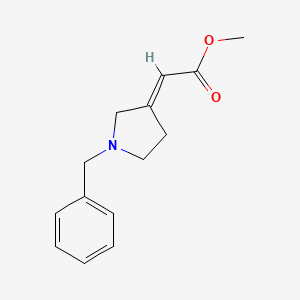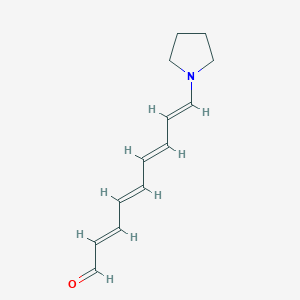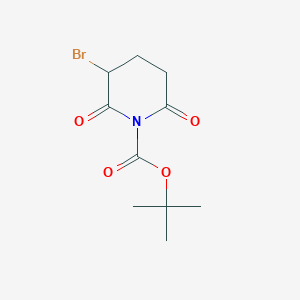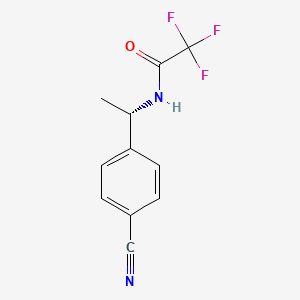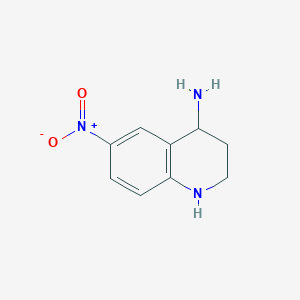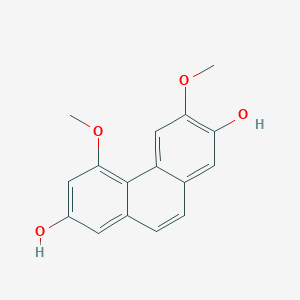
3,5-Dimethoxy-2,7-phenanthrenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
3,5-Dimethoxy-2,7-phenanthrenediol can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as the roots of Combretum laxum . The extraction process typically involves solvent extraction followed by purification using chromatographic techniques . Industrial production methods may involve the chemical synthesis of the compound using starting materials like phenanthrene derivatives and appropriate reagents under controlled reaction conditions .
Analyse Des Réactions Chimiques
3,5-Dimethoxy-2,7-phenanthrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
3,5-Dimethoxy-2,7-phenanthrenediol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of phenanthrene derivatives . In biology and medicine, it has shown cytotoxic activity against human cancer cell lines such as 786-0, MCF-7, and NCI/ADR-RES, making it a potential candidate for anticancer drug development . In the industry, it can be used as an antioxidant in various formulations .
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-2,7-phenanthrenediol involves its interaction with molecular targets and pathways within cells. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the modulation of key signaling pathways . The compound’s free radical scavenging activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage . The specific molecular targets and pathways involved in these processes are still under investigation.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxy-2,7-phenanthrenediol can be compared with other phenanthrene derivatives such as 6,7-dihydroxy-2,4-dimethoxyphenanthrene and 5,7-dimethoxy-2,3-phenanthrenediol . These compounds share similar structural features but differ in the position and number of methoxy and hydroxyl groups. The unique combination of functional groups in this compound contributes to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
108352-70-1 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3,5-dimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h3-8,17-18H,1-2H3 |
Clé InChI |
YKFWCNBTQYCJQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)O)C=CC3=CC(=C(C=C32)OC)O |
melting_point |
193 - 194 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)

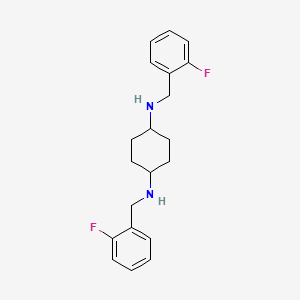
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)
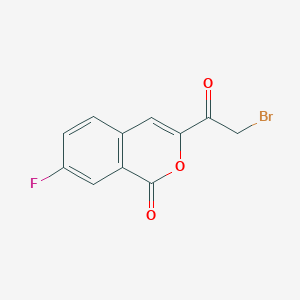

![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
